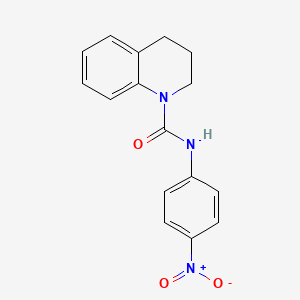
N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide
説明
N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide, also known as NPDQC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NPDQC is a quinoline derivative that has a nitrophenyl group attached to it, making it a versatile compound for various applications.
作用機序
The mechanism of action of N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide as a fluorescent probe for ROS involves the oxidation of the nitrophenyl group by ROS, leading to the formation of a highly fluorescent compound. The fluorescence emission spectrum of this compound is highly dependent on the local environment of the compound, making it a sensitive probe for detecting ROS in cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in cells and can be used at low concentrations without affecting cell viability. The compound has also been shown to be cell-permeable, allowing it to be used in live-cell imaging experiments. However, the long-term effects of this compound on cells and tissues are not well understood and require further investigation.
実験室実験の利点と制限
The advantages of using N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide as a fluorescent probe for ROS include its high sensitivity and selectivity for ROS, its cell-permeability, and its ability to be used in live-cell imaging experiments. However, the limitations of using this compound include its relatively low yield during synthesis, its sensitivity to light, and its potential photobleaching during imaging experiments.
将来の方向性
There are several future directions for the use of N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide in scientific research. One potential application is its use as a diagnostic tool for detecting ROS in various pathological conditions, such as cancer and neurodegenerative diseases. Additionally, the development of new derivatives of this compound with improved properties, such as higher yield and increased stability, could lead to the development of more effective probes for detecting ROS in cells. Finally, the use of this compound in combination with other imaging techniques, such as electron microscopy and super-resolution microscopy, could provide new insights into the role of ROS in various biological processes.
科学的研究の応用
N-(4-nitrophenyl)-3,4-dihydro-1(2H)-quinolinecarboxamide has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of this compound is its use as a fluorescent probe for detecting reactive oxygen species (ROS) in cells. ROS are highly reactive molecules that can cause damage to cells and tissues, and their detection is crucial for understanding various physiological and pathological processes. This compound has a unique fluorescence emission spectrum that can be used to detect ROS in live cells, making it a valuable tool for researchers.
特性
IUPAC Name |
N-(4-nitrophenyl)-3,4-dihydro-2H-quinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c20-16(17-13-7-9-14(10-8-13)19(21)22)18-11-3-5-12-4-1-2-6-15(12)18/h1-2,4,6-10H,3,5,11H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKUDKGYLUVJVFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-benzyl-6-(3,5-dichloro-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949209.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(2-methylphenoxy)propanamide](/img/structure/B3949213.png)
![1-[(4-chloro-3-methylphenoxy)acetyl]-2,6-dimethylpiperidine](/img/structure/B3949221.png)
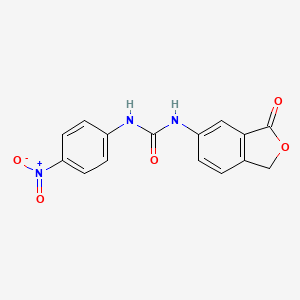
![N-[3-(dimethylamino)-2-methylpropyl]-3,4-dimethoxybenzamide](/img/structure/B3949243.png)
![2-[(2-methylphenyl)amino]-3-(4-morpholinyl)naphthoquinone](/img/structure/B3949249.png)
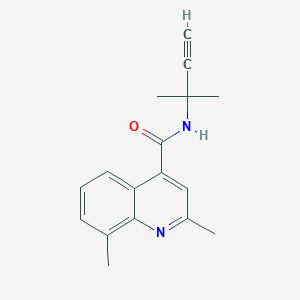

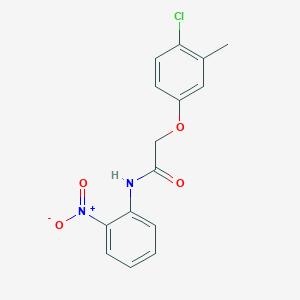
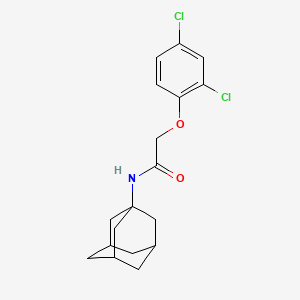
![N-(3,4-difluorophenyl)-N-[3-(dimethylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B3949297.png)
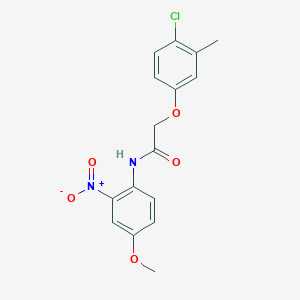
![5-imino-2-(2-methylphenyl)-6-(4-nitrobenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B3949314.png)
![2-(cyclohexylamino)-3-[(3-methoxyphenyl)amino]naphthoquinone](/img/structure/B3949318.png)